![molecular formula C16H16N4 B5607754 3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine](/img/structure/B5607754.png)
3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine
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Description
Synthesis Analysis
The synthesis of 3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine involves alkylation reactions. It can be alkylated with methyl iodide after treatment with LDA in tetrahydrofuran, yielding mixtures of derivatives that can be separated by chromatography. This process demonstrates the compound's versatility in forming structurally varied derivatives through selective alkylation (Hunter & Neilson, 1988).
Molecular Structure Analysis
Structural analysis through X-ray crystallography reveals that this compound and its derivatives exhibit diverse conformations. For instance, certain derivatives possess S-shaped structures with benzene ring substituents nearly perpendicular to the central pyrazine ring, indicating a significant structural flexibility and complexity (Gasser & Stoeckli-Evans, 2004).
Chemical Reactions and Properties
The compound demonstrates interesting reactivity patterns, such as undergoing rearrangements in the presence of alkali to form imidazo[1,2-b]-s-tetrazines and other derivatives. These reactions suggest the compound's ability to act as a precursor in synthesizing a wide range of heterocyclic compounds, highlighting its synthetic utility (Hunter & Neilson, 1988).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of this compound and its derivatives are crucial for their application in synthesis and materials science. While specific details on these properties are scarce, the structural analyses provide insights into the compound's potential interactions and stability under various conditions.
Chemical Properties Analysis
This compound's chemical properties, including reactivity with alkalis and potential as a hydride acceptor, are central to its role in synthetic chemistry. Its ability to undergo diverse reactions, forming stable dihydro-derivatives and engaging in electron transfer processes, is indicative of its versatility and potential in designing novel compounds and materials (Hunter, Neilson, & Weakley, 1982).
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound is a metabolite found in species like bombus terrestris (bumblebee), specifically in the hemolymph, hindgut, and brain .
Mode of Action
Similar compounds like 3,6-di-2-pyridyl-1,2,4,5-tetrazine have been reported to act as electron-deficient dienes in the inverse electron demand diels alder reaction .
Action Environment
It’s worth noting that similar compounds have shown high thermal stability , which could potentially influence their action and efficacy.
properties
IUPAC Name |
3,6-dibenzyl-1,4-dihydro-1,2,4,5-tetrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-3-7-13(8-4-1)11-15-17-19-16(20-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCZFBNLJSBBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=NN2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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